molecular formula C16H15Cl2N5O3 B11013937 N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

Cat. No.: B11013937
M. Wt: 396.2 g/mol
InChI Key: FRALGGDNDLMVQG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the purine derivative.

    Amidation Reaction: The final step involves the formation of the amide bond, which is achieved by reacting the intermediate with a suitable amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the dichlorophenyl group or the purine ring, resulting in different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Chemical Manufacturing: It is used as an intermediate in the synthesis of various industrial chemicals.

    Pharmaceuticals: The compound is a precursor in the production of certain pharmaceutical agents.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide
  • N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)pentanamide

Uniqueness

Compared to similar compounds, N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is unique due to its specific chain length and the positioning of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H15Cl2N5O3

Molecular Weight

396.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide

InChI

InChI=1S/C16H15Cl2N5O3/c1-21-14-13(15(25)22(2)16(21)26)23(8-19-14)7-6-11(24)20-10-5-3-4-9(17)12(10)18/h3-5,8H,6-7H2,1-2H3,(H,20,24)

InChI Key

FRALGGDNDLMVQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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